Ethyl 4,5-dimethyl-2-(2-((4-oxo-3-phenyl-5-(p-tolyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-[5-(4-methylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O4S3/c1-5-37-29(36)24-18(3)19(4)40-27(24)31-23(34)16-39-30-32-26-25(28(35)33(30)21-9-7-6-8-10-21)22(15-38-26)20-13-11-17(2)12-14-20/h6-15H,5,16H2,1-4H3,(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDGVFZBVLJZMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(C=C4)C)C(=O)N2C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4,5-dimethyl-2-(2-((4-oxo-3-phenyl-5-(p-tolyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article summarizes the synthesis, structural characteristics, and biological activities of this compound, with a focus on its antibacterial and antiviral properties.
Synthesis and Structural Characteristics
The compound was synthesized through a multi-step reaction process involving the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. The resulting structure features a quinazoline ring system that is crucial for its biological activity. The synthesis pathway is illustrated in the following table:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-Mercapto-3-phenylquinazolin-4(3H)-one + Ethyl chloroacetate | Reflux in ethanol | Ethyl 4,5-dimethyl-2-(2-(...)) |
Antibacterial Activity
Research indicates that derivatives of compounds containing thieno[2,3-d]pyrimidine structures exhibit significant antibacterial properties. For instance, compounds similar to ethyl 4,5-dimethyl derivative have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. A minimum inhibitory concentration (MIC) of 256 µg/mL was reported for these compounds against both bacterial strains .
Antiviral Activity
In addition to antibacterial properties, some thieno[2,3-d]pyrimidine derivatives have been evaluated for antiviral activity. A study involving related compounds demonstrated effectiveness against herpes simplex virus type 1 (HSV-1) and hepatitis A virus (HAV). The structural features that contribute to this activity include the presence of the thieno ring and substituents that enhance interaction with viral components .
Case Studies
- Antibacterial Screening : In a study published in MDPI, several synthesized compounds were tested for their antibacterial efficacy. The results showed that ethyl derivatives exhibited notable inhibition against gram-positive and gram-negative bacteria. The structural modifications significantly influenced their potency .
- Antiviral Testing : Another investigation focused on thieno[2,3-d]pyrimidine nucleosides revealed promising antiviral effects against HSV-1. The study highlighted how specific functional groups within the structure could enhance antiviral activity .
The biological activity of ethyl 4,5-dimethyl derivatives is likely attributed to their ability to interfere with bacterial cell wall synthesis and viral replication processes. The thieno[2,3-d]pyrimidine core may interact with target enzymes or receptors critical for pathogen survival.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of ethyl 4,5-dimethyl-2-(2-((4-oxo-3-phenyl-5-(p-tolyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate involves several steps that include the formation of thienopyrimidine derivatives. The compound is characterized by a complex structure that includes a thiophene ring and a thienopyrimidine core, which are known for their biological activities.
Biological Activities
Antimicrobial Properties:
Research indicates that compounds containing thienopyrimidine structures exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. Studies suggest that the presence of the thienopyrimidine moiety enhances its antimicrobial potency due to its ability to interfere with microbial metabolic pathways .
Anticancer Potential:
The compound has also been investigated for its anticancer properties. The structural features of this compound suggest it may act on specific cancer cell lines by inhibiting cell proliferation or inducing apoptosis . The efficacy of this compound in vitro has been documented in several studies focusing on cancer models.
Therapeutic Applications
Cardiovascular Health:
Emerging research suggests that compounds similar to ethyl 4,5-dimethyl derivatives may have cardioprotective effects. These compounds can potentially modulate pathways involved in inflammation and oxidative stress, which are critical factors in cardiovascular diseases .
Neuroprotective Effects:
There is growing interest in the neuroprotective potential of thienopyrimidine derivatives. Preliminary studies indicate that ethyl 4,5-dimethyl derivatives could protect neuronal cells from damage induced by oxidative stress and may play a role in neurodegenerative disease management .
Case Studies and Research Findings
Several case studies highlight the applications of ethyl 4,5-dimethyl derivatives:
Q & A
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes like DHFR or EGFR, focusing on hydrogen bonding (e.g., pyrimidine N1 with catalytic lysine) and hydrophobic interactions (p-tolyl group in pocket subdomains) .
- MD Simulations : GROMACS or AMBER can simulate ligand-protein stability over 100 ns trajectories, assessing RMSD fluctuations (<2 Å indicates stable binding) .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP ~3.5 for optimal membrane permeability) .
How can reaction conditions be optimized to improve synthetic yield?
Q. Advanced
- DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst) systematically. For example, Knoevenagel condensation achieves >90% yield at 80°C in toluene with 5 mol% piperidine .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve recrystallization purity .
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C for Suzuki couplings) or organocatalysts (e.g., DMAP for acylations) reduce side reactions .
What crystallographic techniques validate the compound’s structure?
Q. Basic
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve atomic coordinates using SHELX for refinement. Key metrics: R-factor <0.05, data-to-parameter ratio >10 .
- Hydrogen Bonding Analysis : Graph-set notation (e.g., R₂²(8) motifs) identifies packing patterns influencing solubility and stability .
- Powder XRD : Confirm bulk crystallinity and polymorph consistency post-synthesis .
How do substituents on the thiophene ring influence electronic properties?
Q. Advanced
- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents reduce electron density, enhancing reactivity in nucleophilic aromatic substitution (e.g., k increased by 2× with -NO₂ at C5) .
- Electron-Donating Groups (EDGs) : Methyl or methoxy groups increase π-π stacking in crystal lattices, improving thermal stability (Tₘ↑ by 20–30°C) .
- Hammett Analysis : Quantify substituent effects on reaction rates (σ⁺ values correlate with log(k)) to predict regioselectivity .
What in vitro assays are suitable for preliminary bioactivity screening?
Q. Basic
- Antioxidant Activity : DPPH radical scavenging (IC50 ~50 μM) and FRAP assays .
- Anti-inflammatory Testing : COX-2 inhibition ELISA (≥70% at 10 μM) and NO production in RAW 264.7 macrophages .
- Cytotoxicity Profiling : MTT assay on cancer cell lines (e.g., HeLa, IC50 ~25 μM) with cisplatin as a positive control .
How can researchers address low solubility in pharmacological assays?
Q. Advanced
- Prodrug Design : Ester-to-carboxylic acid hydrolysis (e.g., ethyl → sodium salt) increases aqueous solubility 10-fold .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .
- Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin inclusion complexes to maintain bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
